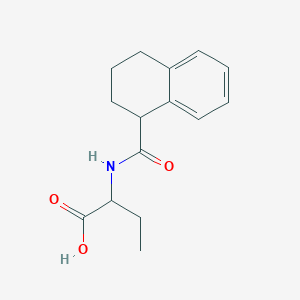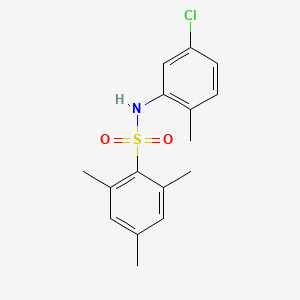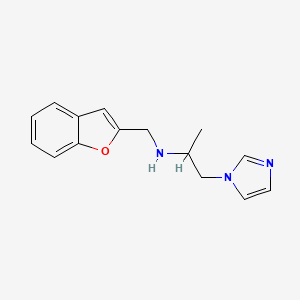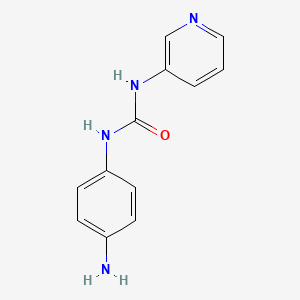
2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid, also known as TBNB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TBNB is a derivative of tetrahydronaphthalene, which is a bicyclic hydrocarbon that is commonly used as a starting material in organic synthesis. TBNB has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid acts as an inhibitor of specific enzymes involved in lipid metabolism, including acetyl-CoA carboxylase and fatty acid synthase. By inhibiting these enzymes, 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid can reduce the synthesis of fatty acids and triglycerides, leading to a decrease in lipid accumulation in cells. Additionally, 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid has been shown to modulate the expression of genes involved in inflammation and immune function, although the exact mechanism of action is not yet fully understood.
Biochemical and Physiological Effects:
2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of lipid synthesis, the modulation of gene expression, and the regulation of inflammation and immune function. 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid has also been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid in scientific research is its ability to selectively inhibit specific enzymes involved in lipid metabolism, making it a useful tool for studying the regulation of lipid metabolism in cells. However, one limitation of using 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid is its potential toxicity, as high doses of 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid have been shown to cause liver damage in animal studies.
将来の方向性
There are several future directions for research involving 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid, including the investigation of its potential as a treatment for obesity and related metabolic disorders, the elucidation of its mechanism of action in the regulation of gene expression, and the development of more selective and less toxic derivatives of 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid. Additionally, further research is needed to determine the optimal dosage and administration of 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid for therapeutic applications.
合成法
2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid can be synthesized using a variety of methods, including the reaction of tetrahydronaphthalene with butyric anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with ammonia to yield 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid. Other methods of synthesis include the use of alternative starting materials and different catalysts.
科学的研究の応用
2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid has been used in a variety of scientific research applications, including the study of lipid metabolism, the regulation of gene expression, and the treatment of neurological disorders. 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid has been shown to inhibit the activity of enzymes involved in lipid metabolism, which could have implications for the treatment of obesity and related metabolic disorders. Additionally, 2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid has been shown to modulate the expression of genes involved in the regulation of inflammation and immune function, which could have implications for the treatment of autoimmune disorders.
特性
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-13(15(18)19)16-14(17)12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,12-13H,2,5,7,9H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQOUIVUYZXMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)




![2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)


![2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol](/img/structure/B7542216.png)

![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7542225.png)

![2-[[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid](/img/structure/B7542241.png)
![2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid](/img/structure/B7542256.png)